

Fmoc-his(mmt)-oh CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-his(mmt)-oh	
Cat. No.:	B557459	Get Quote

Technical Guide: Fmoc-His(Mmt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on N- α -Fmoc-N- τ -(4-methoxytrityl)-L-histidine, commonly abbreviated as **Fmoc-His(Mmt)-OH**. This compound is a critical building block in solid-phase peptide synthesis (SPPS), offering strategic advantages in the synthesis of complex peptides and peptidomimetics.

Core Compound Data

The following table summarizes the key quantitative data for **Fmoc-His(Mmt)-OH**.

Parameter	Value	References
CAS Number	133367-33-6	[1][2][3][4][5]
Molecular Weight	649.73 g/mol	
Molecular Formula	C41H35N3O5	_
Purity	Typically ≥98%	

Chemical Structure and Properties



Fmoc-His(Mmt)-OH is a derivative of the amino acid L-histidine. It features two key protecting groups:

- Fluorenylmethyloxycarbonyl (Fmoc): This base-labile group protects the α -amino group, allowing for sequential peptide chain elongation.
- Monomethoxytrityl (Mmt): This acid-labile group protects the imidazole side chain of
 histidine, preventing undesirable side reactions during synthesis. The Mmt group is
 particularly sensitive to mild acidic conditions, enabling its selective removal without cleaving
 the peptide from the solid support.

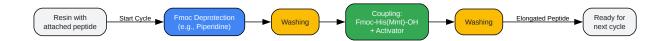
This dual-protection scheme is fundamental to its utility in complex peptide synthesis protocols.

Application in Peptide Synthesis

Fmoc-His(Mmt)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis. Its application is crucial for the incorporation of histidine residues into a growing peptide chain. The Mmt protecting group on the histidine side chain offers a high degree of acid sensitivity, allowing for its removal under conditions that do not affect other, more robust acid-labile protecting groups or the peptide-resin linkage. This orthogonality is essential for the synthesis of modified or cyclic peptides. One specific application is in the preparation of fluorophore ATCUN complexes, which are used as probes for oxidative DNA cleavage.

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis

The following diagram illustrates a simplified workflow for the incorporation of a **Fmoc- His(Mmt)-OH** residue during solid-phase peptide synthesis.



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- To cite this document: BenchChem. [Fmoc-his(mmt)-oh CAS number and molecular weight].
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